molecular formula C26H18Cl2N2O2 B2547769 4-CHLORO-N-[4'-(4-CHLOROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE CAS No. 122374-88-3

4-CHLORO-N-[4'-(4-CHLOROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B2547769
CAS No.: 122374-88-3
M. Wt: 461.34
InChI Key: PLWFSAYVCFNLHQ-UHFFFAOYSA-N
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Description

The compound 4-CHLORO-N-[4'-(4-CHLOROBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]BENZAMIDE is a symmetric benzamide derivative featuring a biphenyl core substituted with two 4-chlorobenzamide groups. Its molecular formula is C₂₆H₁₈Cl₂N₂O₂, with a molecular weight of ~475.35 g/mol.

Properties

IUPAC Name

4-chloro-N-[4-[4-[(4-chlorobenzoyl)amino]phenyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N2O2/c27-21-9-1-19(2-10-21)25(31)29-23-13-5-17(6-14-23)18-7-15-24(16-8-18)30-26(32)20-3-11-22(28)12-4-20/h1-16H,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWFSAYVCFNLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[4’-(4-CHLOROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is common to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[4’-(4-CHLOROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of chlorine atoms, the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may lead to the formation of different substituted benzamides, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Antimicrobial Applications

Recent studies have focused on the synthesis and evaluation of benzamide derivatives, including 4-chloro-N-[4'-(4-chlorobenzamido)-[1,1'-biphenyl]-4-yl]benzamide, for their antimicrobial properties. The emergence of resistant bacterial strains has necessitated the development of novel antimicrobial agents.

Key Findings:

  • A study evaluated a series of substituted benzamides for their antibacterial and antifungal activities. Compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .
  • The presence of halogen substituents (like chlorine) in the aromatic rings was found to enhance antimicrobial potency, suggesting that modifications to the benzamide structure can lead to improved efficacy against resistant strains .

Anticancer Applications

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.

Case Studies:

  • Benzamide Derivatives : Research demonstrated that certain benzamide derivatives showed promising anticancer activity against human colorectal carcinoma cell lines (HCT116). Compounds were tested using the Sulforhodamine B (SRB) assay, revealing some derivatives had IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis. This inhibition disrupts the proliferation of cancer cells .

Comparative Efficacy Table

CompoundActivity TypeMIC/IC50 ValueReference
This compoundAntibacterialNot specified
W6 (similar derivative)Antibacterial5.19 µM
N9 (related compound)AnticancerIC50 = 5.85 µM
N18 (related compound)AnticancerIC50 = 4.53 µM

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[4’-(4-CHLOROBENZAMIDO)-[1,1’-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights critical distinctions between the target compound and related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Key Features/Applications
Target Compound C₂₆H₁₈Cl₂N₂O₂ 475.35 Biphenyl Dual 4-chlorobenzamide groups Rigid structure; potential catalyst/pharmaceutical intermediate
2-PROPYNAMIDE () C₁₅H₁₀NOCl 255.70 Biphenyl Propargylamide, single chloro Smaller size; different amide group
N,N'-Bis(4-chlorobenzamide) () C₂₀H₁₂Cl₄N₂O₂ 450.13 Dichlorophenylene Dual 4-chlorobenzamide groups Electron-deficient core; similar substituents
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide () C₁₄H₁₁ClN₂O₄ 306.71 Single phenyl Nitro, methoxy, and chloro groups Electron-withdrawing nitro group; lower solubility
4-Chloro-N-{1-[(Z)-N-hydroxycarbamimidoyl]cycloheptyl}benzamide () C₁₅H₂₀ClN₃O₂ 309.79 Cycloheptane Hydroxycarbamimidoyl group Flexible cycloheptyl ring; potential chelating agent

Physicochemical Properties

  • Solubility : The biphenyl core in the target compound likely reduces solubility in polar solvents compared to cycloheptyl or methoxy-substituted derivatives () .
  • This contrasts with nitro-substituted benzamides (), which exhibit stronger electron withdrawal .

Biological Activity

4-Chloro-N-[4'-(4-chlorobenzamido)-[1,1'-biphenyl]-4-yl]benzamide (CAS No. 5900-59-4) is a compound of interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with chlorinated benzamide moieties, which may influence its biological interactions. The molecular formula is C19H18Cl2N2OC_{19}H_{18}Cl_2N_2O with a molecular weight of approximately 368.26 g/mol.

The biological activity of this compound can be attributed to its interaction with various cellular targets, including enzymes and receptors involved in cell signaling pathways. The presence of chlorine atoms is significant as halogen substituents often enhance the lipophilicity and binding affinity of organic compounds.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro assays demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .

Study 1: Antitumor Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized a series of chlorinated benzamides and tested their efficacy against HeLa cervical cancer cells. The results showed that the compound significantly inhibited cell growth with an IC50 value in the micromolar range. Mechanistic studies indicated that the compound induced G2/M phase cell cycle arrest and apoptosis .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of various benzamide derivatives, including our compound of interest. The study reported that it exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Tables

Biological Activity IC50/MIC Values Reference
Antitumor (HeLa cells)5 µM
Antimicrobial (E. coli)32 µg/mL
Antimicrobial (S. aureus)16 µg/mL

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